molecular formula C15H21NO4 B8754937 METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE

METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE

Cat. No.: B8754937
M. Wt: 279.33 g/mol
InChI Key: OCQYRBSHPIUCTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE is an organic compound with the molecular formula C15H21NO4. It is a derivative of phenylpropanoic acid and contains a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE typically involves the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the Boc-protected amino acid ester. The general reaction scheme is as follows:

  • Protection of the Amino Group

    • React the amino acid with Boc-Cl in the presence of a base (e.g., triethylamine) to form the Boc-protected amino acid.
    • Reaction conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon).
  • Esterification

    • The Boc-protected amino acid is then esterified using methanol and a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the methyl ester.
    • Reaction conditions: Room temperature, inert atmosphere.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may employ continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been shown to provide a more sustainable and versatile approach for the synthesis of Boc-protected compounds .

Chemical Reactions Analysis

Types of Reactions

METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE undergoes various chemical reactions, including:

  • Hydrolysis

    • The ester group can be hydrolyzed to form the corresponding carboxylic acid.
    • Reagents: Aqueous acid or base.
    • Conditions: Room temperature to reflux.
  • Deprotection

    • The Boc group can be removed under acidic conditions to yield the free amine.
    • Reagents: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
    • Conditions: Room temperature.
  • Substitution

    • The compound can undergo nucleophilic substitution reactions at the ester or amine sites.
    • Reagents: Various nucleophiles (e.g., amines, alcohols).
    • Conditions: Room temperature to reflux.

Common Reagents and Conditions

    Hydrolysis: Aqueous acid (e.g., HCl) or base (e.g., NaOH).

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Carboxylic acid derivative.

    Deprotection: Free amine.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

  • Peptide Synthesis

    • Used as a building block in the synthesis of peptides and proteins.
    • The Boc group serves as a protecting group for the amino functionality during peptide coupling reactions.
  • Medicinal Chemistry

    • Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
    • The compound’s structural features make it a valuable precursor in drug development.
  • Biological Studies

    • Utilized in the preparation of biologically active molecules for studying enzyme mechanisms and protein interactions.
  • Industrial Applications

    • Used in the production of fine chemicals and specialty materials.
    • The compound’s stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amino functionality, preventing unwanted side reactions during synthetic transformations. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions to reveal the free amine, which can then participate in further chemical reactions .

Comparison with Similar Compounds

METHYL (R)-N-BOC-3-PHENYL-BETA-ALANINATE can be compared with other Boc-protected amino acid esters, such as:

  • Methyl 3-((tert-butoxycarbonyl)amino)propanoate

    • Similar structure but lacks the phenyl group.
    • Used in similar applications but with different reactivity due to the absence of the aromatic ring.
  • Methyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate

    • Contains a methyl group instead of a phenyl group.
    • Different steric and electronic properties, leading to variations in reactivity and application.
  • Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate

    • Contains a methoxy-substituted phenyl group.
    • The methoxy group introduces additional electronic effects, influencing the compound’s reactivity and application.

Conclusion

This compound is a valuable compound in organic synthesis, particularly in peptide synthesis and medicinal chemistry. Its versatility, stability, and reactivity make it a crucial building block in various scientific and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action provides insights into its broad utility and potential for further research and development.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(10-13(17)19-4)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)

InChI Key

OCQYRBSHPIUCTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.